molecular formula C19H34O2 B12291256 methyl (10Z,12E)-octadeca-10,12-dienoate

methyl (10Z,12E)-octadeca-10,12-dienoate

Cat. No.: B12291256
M. Wt: 294.5 g/mol
InChI Key: KMXSXYSNZMSDFK-GOJKSUSPSA-N
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Description

Methyl (10Z,12E)-octadeca-10,12-dienoate, also known as (10Z,12E)-linoleic acid methyl ester, is an isomer of linoleic acid. Linoleic acid is a dietary unsaturated fatty acid that plays a crucial role in human health. This compound is known for its beneficial physiological effects, including anti-cancer, anti-atherosclerosis, and anti-obesity properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10Z,12E)-octadeca-10,12-dienoate typically involves the esterification of linoleic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the transesterification of vegetable oils rich in linoleic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (10Z,12E)-octadeca-10,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Methyl (10Z,12E)-octadeca-10,12-dienoate is similar to other linoleic acid esters, such as:

The uniqueness of this compound lies in its specific geometric configuration, which can influence its biological activity and interaction with cellular targets .

Biological Activity

Methyl (10Z,12E)-octadeca-10,12-dienoate, also known as methyl trans-10,cis-12-octadecadienoate or methyl conjugated linoleate, is a fatty acid methyl ester with significant biological activity. This compound is structurally characterized by its two double bonds located at the 10th and 12th carbon positions, which confer unique properties that influence its biological interactions.

  • Molecular Formula : C19H34O2
  • Molecular Weight : 294.47 g/mol
  • CAS Number : 21870-97-3

The geometric configuration of the double bonds plays a crucial role in the compound's reactivity and biological functions. The presence of both trans and cis configurations allows this compound to exhibit distinct physical and chemical properties compared to its isomers.

Membrane Fluidity and Structure

This compound is known to influence cell membrane properties. Its incorporation into lipid bilayers enhances membrane fluidity, which is essential for maintaining cellular function and integrity. This fluidity is critical for various cellular processes, including signal transduction and membrane protein function .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. Studies have shown that it can reduce the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators .

Study on Lipid Metabolism

A study conducted on rats evaluated the effects of dietary supplementation with conjugated linoleic acid (CLA), which includes this compound. The results demonstrated significant improvements in body mass gain and alterations in serum lipid profiles. Specifically, CLA supplementation led to an increase in high-density lipoprotein (HDL) cholesterol while reducing total cholesterol levels .

Oxidative Stress Modulation

In another investigation, the antioxidant capacity of this compound was assessed. The findings indicated that this compound could mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This suggests potential therapeutic applications in conditions associated with oxidative damage .

Comparative Analysis with Other Fatty Acid Esters

To understand the unique biological activity of this compound better, it is useful to compare it with other related fatty acid esters:

Compound NameMolecular FormulaKey Differences
Methyl (9Z,12E)-octadeca-9,12-dienoateC19H34O2Different double bond positions
Methyl (9Z,12Z)-octadeca-9,12-dienoateC19H34O2All cis configurations
Methyl (10E,12E)-octadecadienoateC19H34O2All trans configurations

The structural differences significantly affect their biological activities and potential health benefits.

Properties

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (10Z,12E)-octadeca-10,12-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9-

InChI Key

KMXSXYSNZMSDFK-GOJKSUSPSA-N

Isomeric SMILES

CCCCC/C=C/C=C\CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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